

The Multifaceted Mechanisms of Piperidinone Derivatives: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: *(S)-3-hydroxypiperidin-2-one*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles have positioned them as attractive scaffolds for the development of novel therapeutics targeting a range of diseases, most notably cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the mechanism of action studies for various piperidinone derivatives, with a focus on their molecular targets and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols and a clear visualization of the complex biological processes involved.

Data Presentation: Quantitative Analysis of Piperidinone Derivatives' Biological Activity

The following tables summarize the in vitro efficacy of various piperidinone derivatives against different cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Table 1: Anticancer Activity of Diarylidienyl Piperidone (DAP) Derivatives and Analogs

Compound	Cancer Cell Line	IC50 (μM)	Reference
HO-3867	A2780 (Ovarian)	~10	[1]
SKOV3 (Ovarian)	~10	[2]	
BRCA1-mutated Ovarian Cancer Cells	Not specified, but effective	[3]	
H-4318	Ovarian Cancer Cells	Not specified, but effective	[4]
EF31	NF-κB-dependent cancer cell lines	Potent toxicity	[5][6]
8d (diarylpiperidinone-naphthoquinone hybrid)	SW480 (Colon)	0.26 - 0.67	[7]
MDA-MB-231 (Breast)	0.26 - 0.67	[7]	
A549 (Lung)	0.26 - 0.67	[7]	
A549/DDP (Cisplatin-resistant Lung)	0.26 - 0.67	[7]	
Diaryl piperidone-sulfonamide (7m)	MDA-MB-231 (Breast)	Not specified, but significant	[8]
Diarylidienyl piperidone-ligated platinum (IV) complexes (8a-8d)	T24 (Bladder)	4.96 ± 0.14 - 21.1 ± 0.35	[9]
MDA-MB-231 (Breast)	4.96 ± 0.14 - 21.1 ± 0.35	[9]	
SW480 (Colon)	4.96 ± 0.14 - 21.1 ± 0.35	[9]	

Table 2: Inhibition of Key Signaling Molecules by Piperidinone Derivatives

Compound	Target	IC50 (μM)	Reference
EF31	IKK β	~1.92	[5]
EF24	IKK β	~131	[5]
EF31	NF- κ B DNA binding	~5	[5][6]
EF24	NF- κ B DNA binding	~35	[5][6]
Curcumin	NF- κ B DNA binding	>50	[5][6]
Piperidinyl aminopyrimidine (compound 17)	IKK-2	1.30	[10]
Diaryl piperidone- sulfonamide (7m)	Carbonic Anhydrase IX (CA IX)	0.08045 ± 0.0397	[8]
Piperine	Various targets (GABA, vanilloid receptors, etc.)	Orders of magnitude higher than Mfn1/2 activation	[11]

Core Signaling Pathways and Mechanisms of Action

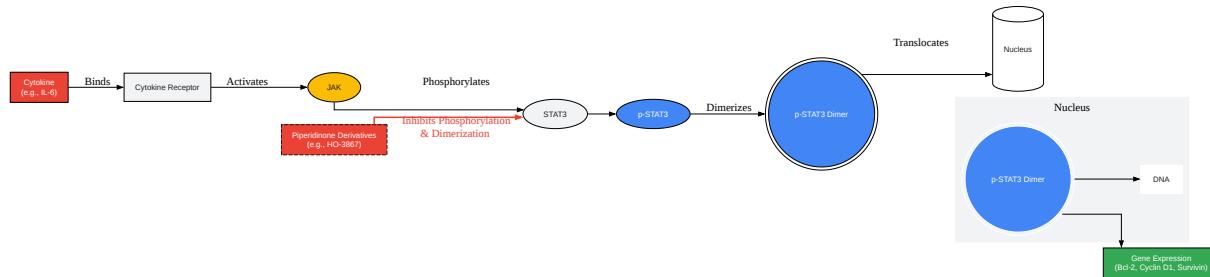
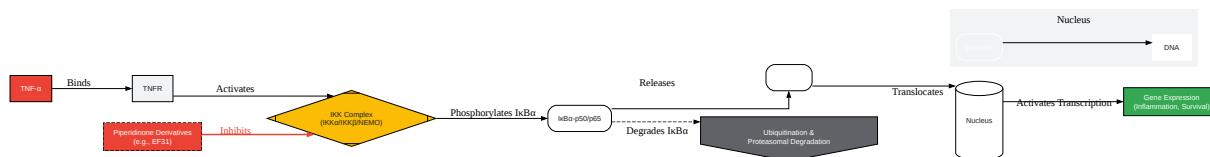
Piperidinone derivatives exert their therapeutic effects by modulating several critical signaling pathways implicated in cell growth, survival, and inflammation.

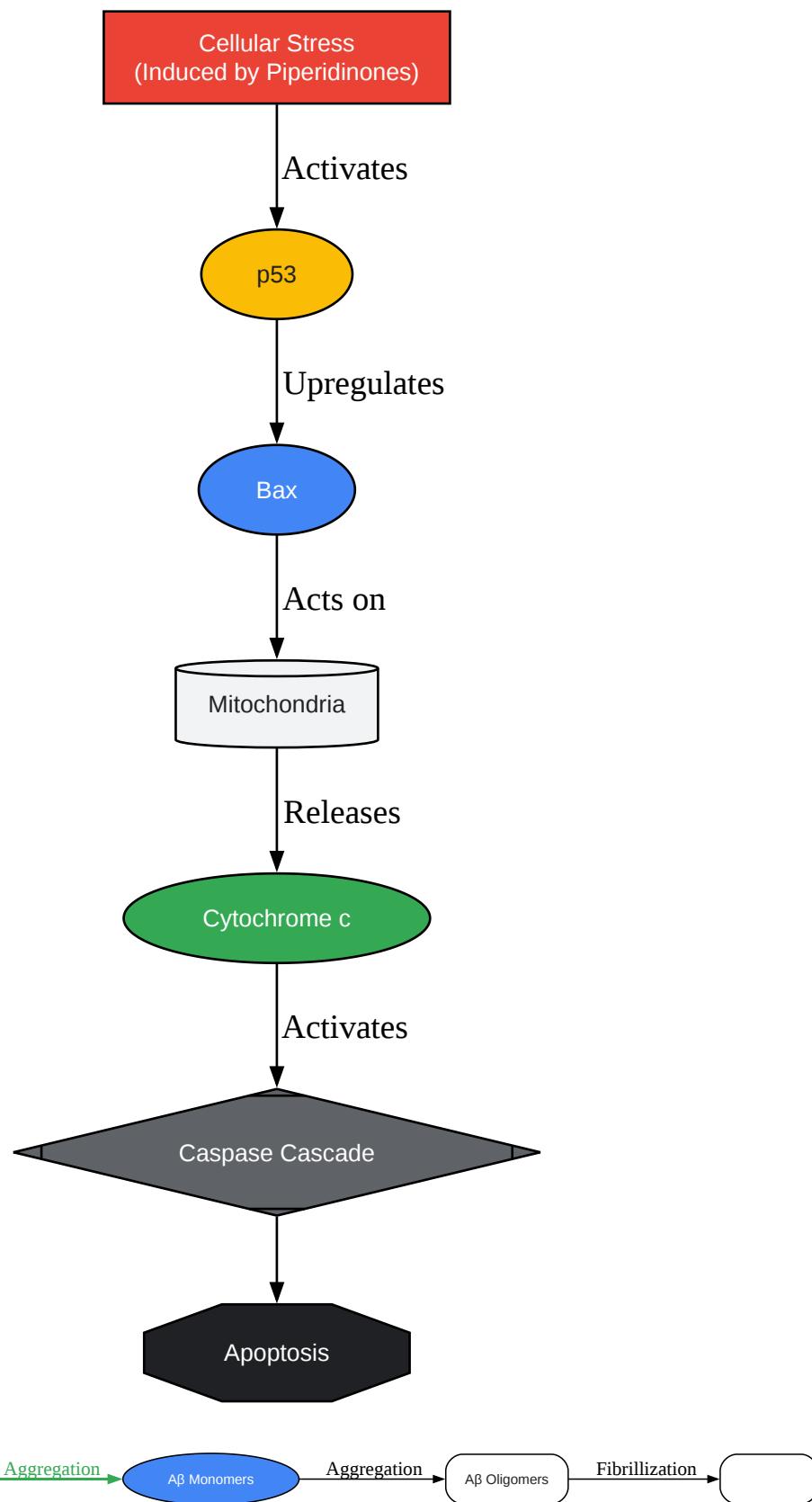
Inhibition of the NF- κ B Signaling Pathway

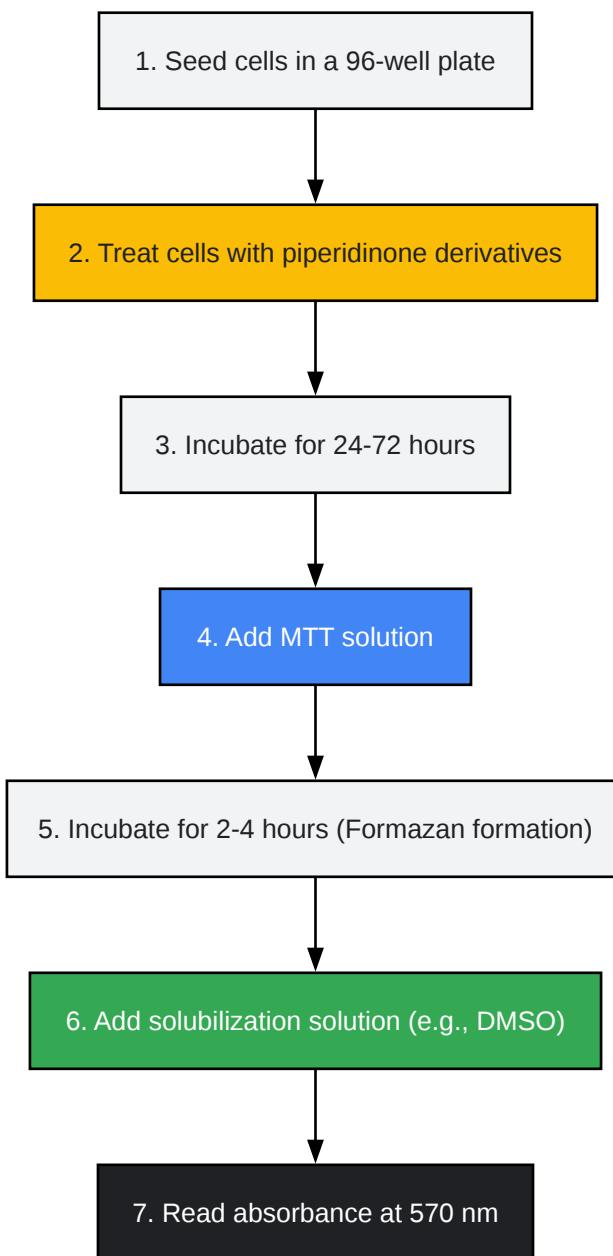
The Nuclear Factor-kappa B (NF- κ B) pathway is a pivotal regulator of inflammation, immunity, and cell survival.[8] Its constitutive activation is a hallmark of many cancers. Certain piperidinone derivatives, such as the curcumin analog EF31, have been shown to be potent inhibitors of this pathway.[5][6]

The canonical NF- κ B signaling cascade is initiated by stimuli like TNF- α , leading to the activation of the I κ B kinase (IKK) complex.[8][12][13][14] This complex, particularly the IKK β subunit, phosphorylates the inhibitor of κ B (I κ B α), targeting it for ubiquitination and proteasomal degradation.[8][9] This releases the p50/p65 NF- κ B heterodimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[8]

Piperidinone derivatives like EF31 directly inhibit the kinase activity of IKK β , thereby preventing the degradation of I κ B α and sequestering NF- κ B in the cytoplasm.[5]







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